

# A Comparative Analysis of P 1060 and Existing Treatment Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | P 1060   |           |
| Cat. No.:            | B1215913 | Get Quote |

In the landscape of therapeutic development, "**P 1060**" emerges in two distinct contexts: as a discontinued investigational drug, P-1060, for cardiovascular diseases, and as the designation for a pivotal clinical trial, IMPACT P1060, in the field of pediatric HIV treatment. This guide provides a comprehensive comparison of both entities against their respective existing treatment alternatives, supported by available experimental and clinical data.

# Part 1: The IMPACT P1060 Trial: A Head-to-Head Comparison of Antiretroviral Regimens in HIV-Infected Children

The International Maternal Pediatric Adolescent AIDS Clinical Trials (IMPAACT) P1060 study was a significant phase II randomized clinical trial that compared the efficacy and safety of two antiretroviral therapy (ART) regimens in HIV-infected infants and young children.[1][2] The trial's findings have had a substantial impact on treatment guidelines for this vulnerable population.

#### **Experimental Design and Protocols**

The IMPACT P1060 trial was designed as two parallel, randomized clinical trials enrolling HIV-infected children between 2 and 36 months of age.[3][4] Participants were categorized into two cohorts based on their prior exposure to single-dose nevirapine for the prevention of mother-to-child transmission. Within each cohort, children were randomized to receive one of two treatment regimens:



- Nevirapine (NVP)-based regimen: A non-nucleoside reverse transcriptase inhibitor (NNRTI).
   [4][5]
- Lopinavir/Ritonavir (LPV/r)-based regimen: A protease inhibitor (PI) boosted with a low dose of ritonavir.[4][5]

Both regimens included a backbone of two nucleoside reverse transcriptase inhibitors (NRTIs), zidovudine (AZT) and lamivudine (3TC).[2] The primary endpoint of the study was a composite of treatment failure, which included virologic failure, permanent discontinuation of the assigned treatment, or death by 24 weeks.[1]



Click to download full resolution via product page

**Fig. 1:** Experimental workflow of the IMPACT P1060 clinical trial.

### **Comparative Efficacy and Safety**



The results of the IMPACT P1060 trial demonstrated the superiority of the lopinavir/ritonavir-based regimen over the nevirapine-based regimen in young, HIV-infected children, irrespective of prior nevirapine exposure.

| Outcome<br>Measure                                       | Nevirapine<br>(NVP) Arm | Lopinavir/Rito<br>navir (LPV/r)<br>Arm | p-value | Citation |
|----------------------------------------------------------|-------------------------|----------------------------------------|---------|----------|
| Primary Endpoint<br>(Treatment<br>Failure by Week<br>24) | 40.8%                   | 19.3%                                  | <0.001  | [3]      |
| Virologic Failure                                        | Higher incidence        | Lower incidence                        | -       | [1]      |
| Toxicity-Related Discontinuation                         | Higher incidence        | Lower incidence                        | 0.04    | [3]      |
| Death                                                    | Higher incidence        | Lower incidence                        | 0.06    | [3]      |
| Weight Gain (z-<br>score at 48<br>weeks)                 | Favored NVP             | -                                      | 0.009   | [1]      |

Table 1: Summary of key outcomes from the IMPACT P1060 trial.

The study found that a significantly higher percentage of children in the nevirapine group reached the primary endpoint of treatment failure compared to the lopinavir/ritonavir group (40.8% vs. 19.3%, p<0.001).[3] This difference was largely driven by a higher rate of virologic failure in the nevirapine arm.[1] Furthermore, the time to a toxicity-related event and the time to death were shorter in the nevirapine group.[3] Interestingly, while the lopinavir/ritonavir regimen was superior in virologic suppression, the nevirapine regimen showed a marginal benefit in terms of growth, with a statistically significant difference in weight z-score at 48 weeks.[1]

## Mechanism of Action of Antiretroviral Agents in IMPACT P1060



The drugs used in the IMPACT P1060 trial target the HIV replication cycle at the reverse transcription and protease stages.

- Nucleoside Reverse Transcriptase Inhibitors (NRTIs): Zidovudine (AZT) and Lamivudine (3TC): These drugs are nucleoside analogs that, after intracellular phosphorylation, are incorporated into the growing viral DNA chain by the reverse transcriptase enzyme.[6][7] This incorporation leads to chain termination, thus halting viral DNA synthesis.[8][9]
- Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI): Nevirapine (NVP): Nevirapine binds directly to a non-catalytic site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its activity.[5][10]
- Protease Inhibitor (PI): Lopinavir/Ritonavir (LPV/r): Lopinavir inhibits the HIV protease enzyme, which is crucial for cleaving viral polyproteins into mature, functional proteins required for the assembly of new, infectious virions.[1][11] Ritonavir is co-administered in a low dose to inhibit the cytochrome P450 3A4 enzyme, which metabolizes lopinavir, thereby "boosting" its plasma concentration and therapeutic effect.[12][13]



Click to download full resolution via product page



**Fig. 2:** Signaling pathway showing the mechanism of action of the antiretroviral drugs used in the IMPACT P1060 trial.

## Part 2: P-1060 (Drug): A Potassium Channel Opener for Cardiovascular Disease

P-1060 was an investigational drug developed by LEO Pharma, classified as a potassium channel opener for the treatment of cardiovascular diseases. Its development has since been discontinued. Due to its discontinuation, publicly available data, particularly comparative clinical trial data, is scarce. This section provides a comparison based on the known mechanism of action of potassium channel openers and the standard of care for potential indications like hypertension and angina.

#### **Mechanism of Action of P-1060 and Existing Treatments**

Potassium channel openers, like P-1060, exert their therapeutic effect by opening ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle cells.[14][15] This leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. Hyperpolarization, in turn, closes voltage-gated calcium channels, reducing the influx of calcium into the cell. The decreased intracellular calcium concentration leads to smooth muscle relaxation and vasodilation, resulting in lower blood pressure and increased coronary blood flow.[14]

Existing treatments for hypertension and angina work through different mechanisms:

- Beta-blockers: Decrease heart rate, myocardial contractility, and blood pressure.
- Calcium channel blockers: Block the influx of calcium into cardiac and vascular smooth muscle cells, leading to vasodilation and reduced cardiac workload.
- Nitrates: Are converted to nitric oxide, which activates guanylate cyclase, leading to increased cGMP and vasodilation, primarily of veins.[16]
- ACE inhibitors and ARBs: Interfere with the renin-angiotensin-aldosterone system to cause vasodilation and reduce blood volume.





Click to download full resolution via product page

**Fig. 3:** Simplified signaling pathway of P-1060 and calcium channel blockers on vascular smooth muscle cells.

#### **Comparative Performance**

Without direct comparative studies, a quantitative comparison is not possible. However, a qualitative comparison can be made based on the properties of the drug classes.



| Feature             | P-1060 (Potassium<br>Channel Opener)                    | Standard Treatments<br>(Beta-blockers, CCBs,<br>Nitrates)                                                             |
|---------------------|---------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------|
| Primary Mechanism   | Vasodilation via K-ATP channel opening                  | Various (beta-adrenergic<br>blockade, calcium channel<br>blockade, nitric oxide donation)                             |
| Primary Indication  | Likely hypertension, angina                             | Hypertension, angina, heart failure, post-myocardial infarction                                                       |
| Hemodynamic Effects | Arterial vasodilation, leading to reduced afterload     | Varied effects on heart rate,<br>contractility, preload, and<br>afterload                                             |
| Common Side Effects | Reflex tachycardia, fluid retention, headache, flushing | Bradycardia, fatigue (beta-<br>blockers); peripheral edema,<br>constipation (CCBs);<br>headache, tolerance (nitrates) |
| Clinical Use        | Development discontinued; not used in clinical practice | First- and second-line<br>therapies for hypertension and<br>angina                                                    |

Table 2: Qualitative comparison of P-1060 (as a potassium channel opener) with standard treatments for hypertension and angina.

Potassium channel openers like minoxidil are typically reserved for severe, refractory hypertension due to side effects such as reflex tachycardia and fluid retention.[14] It is plausible that P-1060 would have faced similar challenges in clinical development, potentially contributing to its discontinuation. Standard first-line treatments for hypertension and angina are generally better tolerated and have extensive data supporting their efficacy and safety in a broad range of patients.[17][18]

#### **Experimental Protocols for Preclinical Evaluation**

Preclinical evaluation of a potassium channel opener like P-1060 for cardiovascular effects would typically involve the following experimental protocols:



- In vitro vasodilation assays: Using isolated arterial rings (e.g., rat aorta or portal vein)
  contracted with an agonist (e.g., phenylephrine or potassium chloride). The vasodilatory
  effect of P-1060 would be measured as a percentage of relaxation of the pre-contracted
  tissue.
- Electrophysiological studies: Using patch-clamp techniques on isolated vascular smooth muscle cells to measure the opening of K-ATP channels and changes in membrane potential in response to P-1060.
- In vivo hemodynamic studies in animal models of hypertension: Using hypertensive rat
  models (e.g., spontaneously hypertensive rats or L-NAME-induced hypertensive rats) to
  measure the effect of P-1060 on blood pressure, heart rate, and other hemodynamic
  parameters over time.[19]
- Myocardial ischemia-reperfusion injury models: Using isolated perfused heart models (Langendorff preparation) to assess the cardioprotective effects of P-1060 by measuring infarct size, recovery of cardiac function, and release of cardiac enzymes after a period of ischemia and reperfusion.

In conclusion, while the IMPACT P1060 trial provides a clear and data-rich comparison of two important antiretroviral regimens, the assessment of the investigational drug P-1060 is limited by its discontinued development. The available information suggests that as a potassium channel opener, it would have offered a distinct mechanism of action for cardiovascular diseases but likely faced challenges in its side-effect profile compared to well-established therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

• 1. Lopinavir/ritonavir: a review of its use in the management of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

#### Validation & Comparative





- 2. Treating children previously exposed to single dose nevirapine: update on IMPAACT P1060 and NEVEREST | HIV i-Base [i-base.info]
- 3. Lamivudine Wikipedia [en.wikipedia.org]
- 4. P1060 / NNRTI-Based vs. PI-Based ART in Infants Exposed/Not Exposed to NVP for PMTCT [impaactnetwork.org]
- 5. Nevirapine Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. Lamivudine StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Zidovudine Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of Lamivudine? [synapse.patsnap.com]
- 9. What is the mechanism of Zidovudine? [synapse.patsnap.com]
- 10. What is the mechanism of Nevirapine? [synapse.patsnap.com]
- 11. Lopinavir/ritonavir in the treatment of HIV-1 infection: a review PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lopinavir/ritonavir Wikipedia [en.wikipedia.org]
- 13. Lopinavir/ritonavir Australian Prescriber [australianprescriber.tg.org.au]
- 14. CV Pharmacology | Potassium-Channel Openers [cvpharmacology.com]
- 15. [Potassium channel activators. Perspectives in the treatment of arterial hypertension] PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Stable Angina Medical Therapy Management Guidelines: A Critical Review of Guidelines from the European Society of Cardiology and National Institute for Health and Care Excellence - PMC [pmc.ncbi.nlm.nih.gov]
- 17. emedicine.medscape.com [emedicine.medscape.com]
- 18. Stable angina pectoris: which drugs or combinations to use in which patients [escardio.org]
- 19. Preclinical Evaluation of the Antihypertensive Effect of an Aqueous Extract of Anogeissus leiocarpa (DC) Guill et Perr. Bark of Trunk in L-NAME-Induced Hypertensive Rat - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of P 1060 and Existing
  Treatment Methodologies]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b1215913#comparing-p-1060-with-existing-treatment-methods]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com